molecular formula C4H2BrNO2S B126591 2-Bromothiazole-5-carboxylic acid CAS No. 54045-76-0

2-Bromothiazole-5-carboxylic acid

Cat. No. B126591
CAS RN: 54045-76-0
M. Wt: 208.04 g/mol
InChI Key: BESGTWHUMYHYEQ-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-carboxylic acid is a compound that is part of the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the provided papers do not directly discuss 2-Bromothiazole-5-carboxylic acid, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related thiazole derivatives. These papers can help infer the characteristics and potential applications of 2-Bromothiazole-5-carboxylic acid by analogy.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, a compound similar to 2-Bromothiazole-5-carboxylic acid, involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with DMSO and sodium nitrite by diazotization at high temperatures, followed by saponification to yield the carboxylic acid form . Another paper describes the one-pot synthesis of methyl 2-aminothiazole-5-carboxylate, which is then transformed into methyl 2-bromothiazole-5-carboxylate through diazotization and bromination . These methods highlight the versatility of thiazole chemistry and the potential routes that could be adapted for the synthesis of 2-Bromothiazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, providing insights into the bond lengths, angles, and crystal packing of such compounds . These techniques could similarly be used to analyze the molecular structure of 2-Bromothiazole-5-carboxylic acid.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, including coupling reactions and electrophilic substitutions. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids is an example of how thiazole compounds can be modified to produce a series of derivatives with potential biological activity . Similarly, 2-Bromothiazole-5-carboxylic acid could undergo such reactions to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and stacking interactions play a significant role in the solid-state properties of these compounds . The electrochemical behavior of thiazole derivatives, such as the reduction peak observed for 2-amino-5-bromopyridine in an ionic liquid, is also of interest, as it can lead to the development of new electrocatalytic processes . These properties are essential for understanding the behavior of 2-Bromothiazole-5-carboxylic acid in various environments and could inform its potential applications in material science or synthetic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Bromothiazole-5-carboxylic acid and related compounds can be synthesized through various chemical reactions. Beyerman et al. (2010) describe a new method for the synthesis of thiazole-2- and thiazole-5-carboxylic acids via a halogen-metal exchange reaction, providing a more accessible route to these compounds (Beyerman, Berben, & Bontekoe, 2010). Zhuo-qiang (2009) developed an improved method for synthesizing 2-Bromo-thiazole-4-carboxylic acid (Zhou Zhuo-qiang, 2009).

  • Electrochemical Properties : The electrochemical reduction of 2-bromothiazole has been studied by Ji and Peters (1998), who explored its behavior at carbon cathodes in acetonitrile (Chang Ji & D. Peters, 1998).

Medicinal Chemistry and Pharmacology

  • Potential Pharmacological Agents : El-kerdawy et al. (1989) investigated substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones derived from 2-bromothiazole as potential schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989). Vale et al. (2017) studied new bromothiazole derivatives with amino acids for their antiproliferative and cytotoxic effects against human adenocarcinoma-derived cell lines (Vale et al., 2017).

  • Chemical Functionality : Prévost et al. (2018) showed that highly functionalized 5-bromo-2-amino-1,3-thiazoles could be prepared efficiently, offering a range of potential applications in medicinal chemistry (Prévost et al., 2018).

Materials Science and Chemistry

  • Aromatic Heterocyclic Fluorescent Compounds : Tao et al. (2013) designed a family of thiazole-based aromatic heterocyclic fluorescent compounds for their adjustable electronic properties, highlighting the utility of 2-bromothiazole in materials science (Tao et al., 2013).

  • Organic Synthesis Applications : Bach and Heuser (2000) explored the transformation of 2,4-dibromothiazole into functionalized thiazoles, demonstrating its versatility in organic synthesis (Bach & Heuser, 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation .

Future Directions

There are ongoing studies on the design and synthesis of novel derivatives of 5-bromoindole-2-carboxylic acid and their molecular docking properties . These studies could potentially open up new avenues for the use of 2-Bromothiazole-5-carboxylic acid in various applications.

properties

IUPAC Name

2-bromo-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESGTWHUMYHYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376811
Record name 2-Bromo-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiazole-5-carboxylic acid

CAS RN

54045-76-0
Record name 2-Bromo-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromothiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture containing 10 g. of 2-bromo-5-methoxycarbonylthiazole, 100 ml. of 10% aqueous sodium hydroxide and 200 ml. of methanol is stirred at 0° C for 5 minutes. The methanol is distilled off in vacuo and the resulting concentrate extracted twice with ethyl acetate. The remaining aqueous phase is acidified by the careful addition of dilute aqueous hydrochloric acid resulting in the formation of a precipitate which is then recovered by filtration and dried under vacuum yielding 2-bromo-5-carboxythiazole.
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Synthesis routes and methods II

Procedure details

To a 25 mL round-bottomed flask at 0° C. was added ethyl 2-bromothiazole-5-carboxylate (0.633 mL, 4.24 mmol) (commercially available from Aldrich), MeOH (4.25 mL, 4.25 mmol), and sodium hydroxide (2.5 M, 1.88 mL, 4.23 mmol). After 3 hours, 3.5 mL 1 N HCl was added and a white precipitate formed. The MeOH was evaporated by rotary evaporation. The white solid was sonicated with water (20 mL) and filtered washing with water (50 mL). The solid material was dried in a vacuum oven at 60° C. to provide the product (0.69 g, 79%) as a white crystalline solid. LCMS (API-ES) m/z (%): 208 (100%, M−H).
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Yield
79%

Synthesis routes and methods III

Procedure details

To a 100 mL 14/20 round bottom flask was charged 2.4 g (10.1 mmol) of 2-bromo-5-thiazolecarboxylic acid ethyl ester dissolved in 14 mL of 1N sodium hydroxide. The reaction was stirred at room temperature for 1.5 hours The yellow solution was acidified with SN hydrochloric acid to pH 2. The solid which formed was cooled in an ice bath, filtered, washed with water, and dried in a vacuum oven at 60° C. to give 1.9 g (90%) of 2-bromo-5-thiazolecarboxylic acid m.p. 185-186° C. (dec) as a white solid. Rf =0.12 (20% methanol/chloroform). 1H NMR (300 MHz, DMSO d6) δ 8.19(s, 1H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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